molecular formula C17H16N2O5 B4088664 5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid

5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid

Cat. No.: B4088664
M. Wt: 328.32 g/mol
InChI Key: WBOBULYPLMRJNW-UHFFFAOYSA-N
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Description

5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid is an organic compound that features a nitroaniline moiety attached to a pentanoic acid backbone

Properties

IUPAC Name

5-(3-nitroanilino)-5-oxo-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(18-14-7-4-8-15(11-14)19(23)24)9-13(10-17(21)22)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBULYPLMRJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pentanoic acid moiety. One common method involves the acetylation of aniline to form acetanilide, followed by nitration to introduce the nitro group. The nitroacetanilide is then hydrolyzed to remove the acetyl group, yielding 3-nitroaniline . This intermediate can then be reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and thus influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid is unique due to the presence of both the nitroaniline and pentanoic acid moieties, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid
Reactant of Route 2
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5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid

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